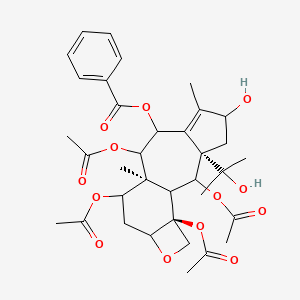

13-Decinnamoyltaxchinin B;Taxayuntin

説明

BenchChem offers high-quality 13-Decinnamoyltaxchinin B;Taxayuntin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Decinnamoyltaxchinin B;Taxayuntin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C35H44O13 |

|---|---|

分子量 |

672.7 g/mol |

IUPAC名 |

[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |

InChI |

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |

InChIキー |

IKDVXNASCSGIHM-DVRNBQAKSA-N |

異性体SMILES |

CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |

正規SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |

製品の起源 |

United States |

The Isolation and Structural Elucidation of Taxayuntin from Taxus Species: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Taxayuntin, a member of the 11(15→1)-abeo-taxane class of diterpenoids found in Taxus species. Recognizing the challenges in obtaining complete, published spectroscopic data for every natural product, this guide establishes a robust framework for these processes. It presents a detailed, field-proven protocol for the extraction and chromatographic purification of taxoids from Taxus biomass. Furthermore, it offers an in-depth case study on the structural elucidation of a closely related 11(15→1)-abeo-taxane, demonstrating the application and interpretation of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and the exploration of the rich chemical diversity of the Taxus genus.

Introduction: The Significance of Taxayuntin and the Abeo-Taxane Scaffold

The genus Taxus, commonly known as yew, is a source of a remarkable array of structurally complex and biologically active diterpenoids, collectively known as taxoids.[1][2][3] The most famous of these, Paclitaxel (Taxol®), has had a profound impact on cancer chemotherapy. Beyond the well-known taxanes, there exists a diverse subclass of rearranged taxoids, the 11(15→1)-abeo-taxanes, which are characterized by a unique 5/7/6-membered ring system. Taxayuntin is a representative member of this structural class. The study of these less common taxoids is crucial for understanding the biosynthesis of taxanes and for discovering new compounds with potentially valuable pharmacological properties.[4]

This guide provides a detailed protocol for the isolation of taxoids from Taxus species, with a focus on obtaining compounds like Taxayuntin. It then delves into the critical process of structural elucidation, using a representative 11(15→1)-abeo-taxane from Taxus yunnanensis as a case study to illustrate the principles and data interpretation involved.

Isolation of Taxayuntin: A Step-by-Step Protocol

The isolation of a specific taxoid from the complex chemical matrix of a Taxus extract is a multi-step process that relies on the principles of solubility and differential affinity for chromatographic stationary phases. The following protocol is a representative procedure synthesized from established methods for taxoid isolation.[2][3]

Extraction of Crude Taxoids

The initial step involves the extraction of the taxoids from the plant material. The choice of solvent is critical; it must be able to efficiently solubilize the target compounds while minimizing the co-extraction of highly polar or non-polar impurities.

Protocol:

-

Preparation of Plant Material: Air-dry the needles and young stems of the Taxus species (e.g., Taxus yunnanensis) and grind them into a fine powder. This increases the surface area for efficient solvent penetration.

-

Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat this process three times to ensure exhaustive extraction. Methanol is a versatile solvent for a broad range of taxoids.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude, viscous residue.

-

Liquid-Liquid Partitioning:

-

Suspend the crude residue in distilled water.

-

Perform a series of liquid-liquid extractions with solvents of increasing polarity. Start with hexane to remove non-polar constituents like lipids and chlorophyll.

-

Subsequently, extract the aqueous layer with dichloromethane or ethyl acetate. The majority of taxoids will partition into this organic phase.

-

Concentrate the dichloromethane/ethyl acetate fraction to yield a crude taxoid mixture.

-

Chromatographic Purification

The crude taxoid mixture is a complex blend of numerous structurally similar compounds. Therefore, a multi-step chromatographic purification is essential to isolate Taxayuntin.

Protocol:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude taxoid mixture onto a small amount of silica gel.

-

Load the adsorbed mixture onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol. The rationale here is to separate the taxoids into fractions based on their polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Subject the fractions containing the target compound (as indicated by TLC analysis against a standard, if available, or by preliminary analytical HPLC) to preparative HPLC.

-

A reversed-phase C18 column is commonly used for taxoid separation.

-

Elute with a suitable mobile phase, often a gradient of acetonitrile and water. The specific gradient profile will need to be optimized based on the retention time of the target compound.

-

Collect the fractions corresponding to the peak of interest and evaporate the solvent to obtain the purified compound.

-

Caption: Workflow for the isolation of Taxayuntin.

Structural Elucidation: A Spectroscopic Approach

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Note: Due to the limited availability of complete, published spectroscopic data for Taxayuntin, the following section will use the data for a closely related 11(15→1)-abeo-taxane, 13α-acetoxy-5α-cinnamoyloxy-11(15→1)abeotaxa-4(20),11-diene-9α,10β,15-triol (Compound 1) , isolated from Taxus yunnanensis, as a representative example for a detailed structural elucidation walkthrough.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of Compound 1 would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

-

¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity to neighboring protons (through spin-spin coupling).

-

¹³C NMR Spectroscopy: This experiment reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

-

Case Study: Structural Elucidation of 13α-acetoxy-5α-cinnamoyloxy-11(15→1)abeotaxa-4(20),11-diene-9α,10β,15-triol (Compound 1)

The following tables summarize the ¹H and ¹³C NMR data for Compound 1, as reported by Kiyota et al. (2001).[5][6]

Table 1: ¹H and ¹³C NMR Data for Compound 1 in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 62.1 | |

| 2 | 27.9 | 1.89 m |

| 3 | 40.9 | 2.72 br.d, 8.2 |

| 4 | 147.5 | |

| 5 | 75.3 | 5.49 t, 2.7 |

| 6α | 29.7 | 1.88 m |

| 6β | 1.30 m | |

| 7α | 29.0 | 1.60 m |

| 7β | 1.76 m | |

| 8 | 41.6 | |

| 9 | 79.5 | 4.05 d, 9.6 |

| 10 | 69.4 | 4.46 d, 9.6 |

| 11 | 141.0 | |

| 12 | 141.8 | |

| 13 | 80.1 | 5.44 t, 7.7 |

| 14α | 44.4 | 1.09 m |

| 14β | 2.05 m | |

| 15 | 75.9 | |

| 16 | 28.5 | 1.15 s |

| 17 | 25.1 | 1.31 s |

| 18 | 13.9 | 0.95 s |

| 19 | 19.9 | 1.92 s |

| 20 | 114.7 | 5.23 s, 4.88 s |

| Cinnamoyl | ||

| 1' | 166.4 | |

| 2' | 118.2 | 6.40 d, 15.9 |

| 3' | 145.0 | 7.65 d, 15.9 |

| 1'' | 134.5 | |

| 2''/6'' | 128.2 | 7.52 m |

| 3''/5'' | 129.0 | 7.36 m |

| 4'' | 130.5 | 7.36 m |

| Acetoxy | ||

| 1''' | 171.1 | |

| 2''' | 20.6 | 1.52 s |

Data Interpretation Workflow:

-

Identify Spin Systems with COSY: The COSY spectrum would show correlations between H-2 and H-3, H-9 and H-10, and H-13 with the H-14 protons. This establishes fragments of the molecule.

-

Assign Protons to Carbons with HSQC: The HSQC spectrum directly links the proton signals to their corresponding carbon signals in Table 1. For example, the proton at 5.49 ppm (H-5) would show a correlation to the carbon at 75.3 ppm (C-5).

-

Connect the Fragments with HMBC: The HMBC spectrum is key to assembling the full structure. Key correlations would include:

-

The methyl protons (H-16, H-17, H-18, H-19) to their neighboring carbons, confirming their positions on the taxane skeleton.

-

The exomethylene protons (H-20) to C-3, C-4, and C-5, establishing the double bond at C-4(20).

-

The cinnamoyl and acetoxy protons to the carbons of the taxane core, confirming their ester linkages at C-5 and C-13, respectively.

-

-

Confirm Stereochemistry with NOESY: The NOESY spectrum would reveal through-space interactions that define the relative stereochemistry. For example, correlations between key axial and equatorial protons would help to establish the chair/boat conformations of the rings.

Caption: Logical flow of spectroscopic data interpretation.

Conclusion

The isolation and structural elucidation of taxoids like Taxayuntin from Taxus species require a systematic and multi-faceted approach. This guide has outlined a robust protocol for the extraction and purification of these valuable natural products. Furthermore, through a detailed case study of a representative 11(15→1)-abeo-taxane, it has demonstrated the power of modern spectroscopic techniques, particularly 1D and 2D NMR, in piecing together complex molecular structures. The methodologies described herein provide a solid foundation for researchers to explore the rich chemical diversity of the Taxus genus, paving the way for the discovery of new compounds with potential therapeutic applications.

References

-

PubMed.

-

SID.

-

ACS Publications.

-

J-STAGE.

-

PubMed.

-

PubMed.

-

Taylor & Francis Online.

-

J-STAGE.

-

PubMed.

-

J-STAGE.

-

ResearchGate.

-

PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. Yunantaxusin A, a new 11(15-->1)-abeo-taxane from Taxus yunnanensis [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. New 11(15-->1)abeotaxane, 11(15-->1),11(10-->9)bisabeotaxane and 3,11-cyclotaxanes from Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathway of Taxayuntin in yew plants

An In-depth Technical Guide to the Biosynthetic Pathway of Taxoids in Yew (Taxus)

A Note on Terminology: The topic specified is the biosynthetic pathway of "Taxayuntin." This term is not a recognized name for a major taxane diterpenoid in the authoritative scientific literature. This guide will, therefore, focus on the extensively studied and economically significant biosynthetic pathway of paclitaxel (Taxol®), the archetypal taxoid from yew (Taxus species). The enzymatic steps, intermediates, and methodologies described herein form the core understanding of how the foundational taxane skeleton is synthesized and modified in yew, and are directly applicable to the broader family of over 350 identified taxoids.

Introduction

The taxane diterpenoids, or taxoids, represent a large family of complex natural products isolated from various species of the yew tree (Taxus). Among these, paclitaxel (Taxol®) stands out as a blockbuster anticancer agent, renowned for its unique mechanism of action involving the stabilization of microtubules, which disrupts cell division[1]. The intricate structure of paclitaxel, featuring a unique taxane core, eleven stereocenters, and multiple oxygenated and acylated functional groups, is the product of a long and complex biosynthetic pathway[2][3]. Understanding this pathway is not merely an academic exercise; it is critical for developing sustainable and high-yield production methods, from enhancing yields in Taxus cell cultures to reconstructing the pathway in microbial hosts[4][5].

This guide provides a technical deep-dive into the enzymatic steps that construct the taxane skeleton and elaborate it into advanced precursors. It is designed for researchers and drug development professionals, offering not just a description of the pathway but also the causality behind experimental approaches and detailed methodologies for its investigation.

Chapter 1: The Genesis - Formation of the Universal Diterpenoid Precursor

All taxoids originate from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized in plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[6]. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[7].

The enzyme geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form GGPP[8][9][10]. The availability of this precursor is a critical control point for the overall flux into the taxoid pathway and other essential plastidial terpenoids like chlorophylls and carotenoids[7][11].

Chapter 2: The Committed Step - Cyclization to the Taxane Skeleton

The first committed step in taxoid biosynthesis is the complex cyclization of the linear GGPP molecule into the tricyclic taxane core. This remarkable transformation is catalyzed by a single enzyme: taxadiene synthase (TS) [12][13][14].

TS is a class I terpenoid cyclase that orchestrates a series of carbocation-mediated intramolecular additions and rearrangements[15]. The reaction proceeds without a stable intermediate, converting GGPP directly into taxa-4(5),11(12)-diene, the parent olefin of the taxane family[13][16]. The formation of this specific olefin isomer, rather than the exocyclic taxa-4(20),11(12)-diene, was a crucial discovery in elucidating the pathway's direction[16]. The successful cloning and functional expression of the TS gene were landmark achievements, enabling the production of the taxane skeleton in heterologous systems like E. coli[3][13].

Caption: The committed step of taxoid biosynthesis.

Chapter 3: Elaboration of the Core - A Network of P450-Mediated Oxygenations

Following the formation of the taxane skeleton, a series of extensive oxidative modifications occur. These reactions are predominantly catalyzed by a family of cytochrome P450-dependent monooxygenases (CYP450s), which are responsible for installing hydroxyl groups at various positions on the core structure[17][18]. These oxygenations are critical for the biological activity of the final product and create the handles for subsequent acylation reactions. It is now understood that this process is not strictly linear but rather a "metabolic grid," where multiple routes can diverge and converge[17][18].

-

The First Oxygenation (C5): The initial hydroxylation is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a member of the CYP725A subfamily (CYP725A4)[4][19]. This enzyme catalyzes an unusual reaction, hydroxylating the C5 position while concurrently migrating the C4-C5 double bond to an exocyclic C4-C20 position, yielding taxa-4(20),11(12)-dien-5α-ol[20][21][22]. This step is a significant bottleneck in heterologous production systems[23].

-

Subsequent Hydroxylations (C10, C13, C2, C7, C9, C1): Following the initial C5 hydroxylation and a subsequent C5 acetylation (see Chapter 4), a cascade of other CYP450s act upon the increasingly decorated taxane core. Key identified enzymes include:

-

Taxane 10β-hydroxylase (T10βH): Adds a hydroxyl group at the C10 position[24].

-

Taxane 13α-hydroxylase (T13αH): Responsible for the crucial C13 hydroxylation, which is the attachment point for the side chain[25].

-

Taxane 2α-hydroxylase (T2αH): Oxygenates the C2 position[26].

-

Taxane 7β-hydroxylase (T7βH): Adds the hydroxyl group at C7[26].

-

The precise order of these hydroxylations can vary, suggesting the enzymes have some substrate promiscuity, leading to a complex network of interconnected pathways rather than a single linear route[17][25].

Chapter 4: The Acyltransferase Network - Adding Functional Groups

Acylation reactions, which add acetyl and benzoyl groups to the hydroxylated taxane core, are catalyzed by a family of coenzyme A (CoA)-dependent acyltransferases. These modifications are essential for progressing through the pathway and for the final bioactivity of paclitaxel[1].

-

Taxadien-5α-ol-O-acetyltransferase (TAT): This enzyme acetylates the C5-hydroxyl group of taxadien-5α-ol to form taxadien-5α-yl acetate. This is considered an early and crucial step that gates the entry of intermediates into the main pathway branch leading to paclitaxel[1][26].

-

Taxane 2α-O-benzoyltransferase (TBT): TBT catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl position, a modification found in many advanced taxoids, including baccatin III[27].

-

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): This well-characterized enzyme catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB), a key late-stage intermediate, to produce baccatin III[1]. 10-DAB is often harvested from yew needles as a precursor for the semi-synthesis of paclitaxel.

-

Diverting Pathways: Not all acylations lead to paclitaxel. Some acetyltransferases can divert intermediates into "off-pathway" metabolites like taxusin by acetylating positions that block progression, such as the C9 and C10 hydroxyls of certain intermediates[28][29].

Chapter 5: Final Assembly - Side Chain Synthesis and Attachment

The remarkable anticancer activity of paclitaxel is critically dependent on its C13 side chain, N-benzoyl-β-phenylisoserine[1][30].

-

Side Chain Formation: The biosynthesis of the β-phenylalanine moiety is initiated by the enzyme phenylalanine aminomutase (PAM) , which converts α-phenylalanine to β-phenylalanine[31]. This is then activated, likely to its CoA thioester form.

-

Side Chain Attachment and Final Acylation: The assembly of the final molecule involves two key transferase steps:

-

A phenylpropanoyltransferase (BAPT) attaches the phenylisoserinoyl side chain to the C13-hydroxyl of baccatin III.

-

The final step in the entire pathway is the N-benzoylation of the attached side chain, catalyzed by 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) [1][30][32]. The cloning of the gene for this terminal enzyme was a capstone achievement in the elucidation of the pathway.

-

Caption: Simplified overview of the paclitaxel biosynthetic pathway.

Chapter 6: Methodologies for Pathway Investigation

The elucidation of this complex pathway has relied on a combination of classical biochemistry, molecular genetics, and analytical chemistry. Below are representative protocols for key experimental workflows.

Protocol 6.1: Identification of Pathway Genes via Differential Display and Homology-Based Cloning

This approach was instrumental in identifying the CYP450s and acyltransferases involved in the pathway[24][25]. The rationale is that genes involved in taxoid biosynthesis will be upregulated in Taxus cells that are actively producing these compounds.

Workflow Diagram

Caption: Workflow for identifying taxoid biosynthetic genes.

Step-by-Step Methodology:

-

Cell Culture and Induction: Grow Taxus cuspidata suspension cells in appropriate media. To induce taxoid biosynthesis, treat a subset of cultures with an elicitor like methyl jasmonate (e.g., 100 µM) and harvest cells after a predetermined induction period (e.g., 16 hours)[24]. Harvest an equal amount of uninduced cells as a control.

-

RNA Isolation and cDNA Library Construction: Isolate total RNA from both induced and uninduced cell pellets using a robust method suitable for plant tissues (e.g., guanidine thiocyanate-based buffer)[24]. Purify mRNA and use it to construct a cDNA library (e.g., using a lambda phage vector).

-

Differential Screening:

-

Classical Approach (DD-RT-PCR): Perform reverse transcription-polymerase chain reaction on RNA from both samples using a set of arbitrary and anchored primers. Separate the resulting fragments on a sequencing gel and identify bands that are present or significantly more intense in the induced sample[24].

-

Modern Approach (RNA-Seq): Perform high-throughput sequencing of the transcriptomes from both induced and control cells. Bioinformatically identify transcripts that are significantly upregulated upon induction.

-

-

Gene Fragment Isolation and Full-Length Clone Screening: Excise, re-amplify, and sequence the differentially expressed gene fragments. Use these sequences as probes to screen the full-length cDNA library to isolate the corresponding complete gene clones.

-

Heterologous Expression: Subclone the full-length cDNA into an appropriate expression vector for a host system like Saccharomyces cerevisiae (yeast) or Spodoptera frugiperda (insect cells) for P450s, or Escherichia coli for acyltransferases[1][24]. Co-expression with a P450 reductase is often necessary for functional hydroxylase activity[17].

-

Functional Characterization: Perform enzyme assays as described in Protocol 6.2 to confirm the function of the expressed protein.

Protocol 6.2: In Vitro Assay for a Cytochrome P450 Taxoid Hydroxylase

This protocol describes a general method to test the catalytic activity of a heterologously expressed P450 enzyme using a taxoid substrate.

Step-by-Step Methodology:

-

Microsome Preparation (for Yeast/Insect Cells): Grow the recombinant host cells expressing the P450 and its reductase. Harvest the cells, lyse them (e.g., using glass beads for yeast or sonication), and prepare microsomal fractions by differential centrifugation. The microsomes contain the membrane-bound P450 enzymes.

-

Assay Reaction Mixture: In a microfuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

-

Microsomal protein preparation (e.g., 50-200 µg).

-

The taxoid substrate (e.g., taxadien-5α-yl acetate) dissolved in a minimal volume of acetone or DMSO.

-

An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH directly.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH or generating system. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle shaking.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding an equal volume of a solvent like ethyl acetate. Vortex vigorously to extract the lipid-soluble taxoids into the organic phase. Centrifuge to separate the phases.

-

Analysis: Carefully remove the organic layer, evaporate it to dryness under a stream of nitrogen, and redissolve the residue in a small volume of methanol or acetonitrile. Analyze the products using HPLC or LC-MS/MS (Protocol 6.3) by comparing the retention time and mass spectrum to an authentic standard if available, or by performing detailed structural elucidation (NMR) for novel products[25].

Protocol 6.3: Quantification of Taxoids by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of taxoids in complex biological extracts[33][34].

Step-by-Step Methodology:

-

Sample Preparation: Prepare extracts from Taxus tissues, cell cultures, or enzyme assays as described previously. Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase. Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of the target taxoid) to correct for matrix effects and variations in instrument response[33].

-

Chromatographic Separation (HPLC):

-

Column: Use a C18 reverse-phase column suitable for separating complex plant metabolites.

-

Mobile Phase: Employ a gradient of water (often with 0.1% formic acid for better ionization) and an organic solvent like acetonitrile or methanol. The gradient program is optimized to resolve the target taxoids from other metabolites.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

-

Detection and Quantification (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode, to generate protonated molecular ions [M+H]+ of the taxoids.

-

Multiple Reaction Monitoring (MRM): Operate the mass spectrometer in MRM mode. This involves selecting the specific precursor ion (the [M+H]+ of the target taxoid) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, characteristic product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

-

Quantification: Create a calibration curve using known concentrations of authentic standards. The concentration of the taxoid in the unknown sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

-

Quantitative Data Summary

The following table summarizes key enzymes in the paclitaxel biosynthetic pathway. Kinetic parameters can vary significantly based on the specific substrate used and the experimental conditions.

| Enzyme | Abbreviation | Gene/Class | Substrate(s) | Product(s) |

| Taxadiene Synthase | TS | TDC1/TPS | Geranylgeranyl Diphosphate | Taxa-4(5),11(12)-diene |

| Taxadiene 5α-hydroxylase | T5αH | CYP725A4 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |

| Taxadien-5α-ol O-acetyltransferase | TAT | TAT | Taxadien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate |

| Taxane 10β-hydroxylase | T10βH | CYP725A | Taxadien-5α-yl acetate | Taxadien-5α-acetoxy-10β-ol |

| Taxane 13α-hydroxylase | T13αH | CYP725A | Oxygenated Taxane Core | 13α-hydroxy Taxane |

| Taxane 2α-O-benzoyltransferase | TBT | TBT | 2-debenzoyltaxoid, Benzoyl-CoA | 2-benzoyl Taxoid |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | DBAT | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | DBTNBT | N-debenzoyltaxol, Benzoyl-CoA | Paclitaxel |

Conclusion

The biosynthetic pathway of taxoids in yew is a testament to the chemical complexity achievable in nature. From the initial cyclization of a linear precursor to a highly coordinated network of oxygenations and acylations, the pathway involves at least 19 distinct enzymatic steps[3]. While the major enzymes have been identified and characterized, significant questions remain, particularly concerning the regulation of metabolic flux and the precise sequence of intermediate steps in the "metabolic grid." Continued research, leveraging the methodologies described herein and new tools in synthetic biology, will be crucial for improving the production of these life-saving medicines and unlocking the full potential of the taxoid family.

References

- Mitra, S. (2025). Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends.

- Jennewein, S., et al. (2004). Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis. Chemistry & Biology.

- Hezari, M., & Croteau, R. (1997). Taxol Biosynthesis. SpringerLink.

- Walker, K., et al. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus.

- Nawale, G., et al. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. Frontiers in Bioengineering and Biotechnology.

- Hampel, D., et al. (2009). Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production. Archives of Biochemistry and Biophysics.

- Jennewein, S., et al. (2001). Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase.

- Wiemer, A. J., et al. (2011). Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target. The FEBS Journal.

- Long, R., et al. (2024). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. bioRxiv.

- Al-Shorgani, N. K. N., et al. (2018). Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production. Frontiers in Microbiology.

- Le, C., et al. (2017). Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli.

- Ajikumar, P. K., et al. (2010). Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli. Science.

- Wang, J.-B., et al. (2024). Unraveling the Catalytic Mechanism of Taxadiene-5α-hydroxylase from Crystallography and Computational Analyses. Journal of the American Chemical Society.

- Walker, K., et al. (2002).

- Malik, S., et al. (2011). Taxoids: Biosynthesis and in vitro production.

- Hampel, D., et al. (2009).

- Biglarpour, M., et al. (2023). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society.

- N.A. (n.d.).

- Kaspera, R., & Croteau, R. B. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis. Phytochemistry Reviews.

- Kaspera, R., & Croteau, R. B. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis. PubMed.

- Kaspera, R., & Croteau, R. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis.

- Walker, K., et al. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus.

- N.A. (n.d.). Taxadiene 5alpha-hydroxylase. Wikipedia.

-

Sabzehzari, M., et al. (2020). Alternative Sources and Metabolic Engineering of Taxol: Advances and Future Perspectives. Biotechnology Advances. [Link]

- Fu, C., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules.

- Walker, K., & Croteau, R. (2000). Taxol biosynthesis: Molecular cloning of a benzoyl-CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli.

- N.A. (n.d.). Taxadiene synthase. Wikipedia.

- Croteau, R. B., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews.

- Zhang, P., & Xu, M. (2008). Taxol synthesis.

- Zhou, F., et al. (2017). A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice.

- Biggs, B. W., et al. (2021). Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies. Biotechnology and Bioengineering.

- Guo, J., et al. (2019). Characterization of the Geranylgeranyl Diphosphate Synthase Gene in Acyrthosiphon pisum (Hemiptera: Aphididae) and Its Association With Carotenoid Biosynthesis. Frontiers in Physiology.

- Hampel, D., et al. (2009). Regioselectivity of taxoid-O-acetyltransferases: Heterologous expression and characterization of a new taxadien-5a??.

- Jiang, Z., et al. (2023).

- Abbasi Kajani, A., et al. (2014).

- N.A. (n.d.). Cloning and Functional Analysis of TCAP3 Gene in Taxus Chinensis var. mairei. Semantic Scholar.

- Jennewein, S., et al. (2001). Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast.

- Lin, X., et al. (1996). Mechanism of Taxadiene Synthase, a Diterpene Cyclase That Catalyzes the First Step of Taxol Biosynthesis in Pacific Yew. Biochemistry.

- Ramirez-Estrada, K., et al. (2016).

- Kim, Y.-K., et al. (2014). Taxadiene [taxa-4 (5),11 (12)-diene] synthesis by taxadiene synthase in the taxol biosynthesis pathway.

- Koehn, J. A., et al. (2011). Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis. Journal of the American Chemical Society.

- da Silva, P. B., et al. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Critical Reviews in Analytical Chemistry.

- N.A. (n.d.). TDC1 - Taxadiene synthase - Taxus brevifolia (Pacific yew). UniProt.

- Hoke, S. H., et al. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.

- N.A. (2021). Overview of Analytical Methods for Taxanes Quantification in Diluted Formulations and Biological Samples and their Applications in Clinical Practice.

- de Sousa, J., et al. (2021). Analytical methods for taxanes quantification in diluted formulations and biological samples and their applications in clinical practice.

- N.A. (n.d.). PB-Taxoid method for the quantification of cellular affinities of small...

Sources

- 1. pnas.org [pnas.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative sources and metabolic engineering of Taxol: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the Geranylgeranyl Diphosphate Synthase Gene in Acyrthosiphon pisum (Hemiptera: Aphididae) and Its Association With Carotenoid Biosynthesis [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. Taxadiene synthase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochrome P450 oxygenases of Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Taxadiene 5alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 23. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. mdpi.com [mdpi.com]

- 27. pnas.org [pnas.org]

- 28. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. The final acylation step in taxol biosynthesis: cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. stm.bookpi.org [stm.bookpi.org]

Pharmacological Properties and Bioactivity of Taxayuntin: A Technical Guide for Drug Development

Executive Summary

Taxayuntin (synonymous with Taxayunnansin A and 13-Decinnamoyltaxchinin B) is a naturally occurring taxane diterpenoid predominantly isolated from yew species such as Taxus yunnanensis, Taxus cuspidata, and Taxus wallichiana (1)[1]. While the taxane class is globally recognized for the blockbuster chemotherapeutic paclitaxel (Taxol)—a potent microtubule stabilizer—non-paclitaxel-type taxoids like Taxayuntin are garnering significant attention for their distinct, orthogonal bioactivities.

For drug development professionals, Taxayuntin represents a critical molecule not as a standalone cytotoxic agent, but as a potent modulator of multidrug resistance (MDR) and a highly versatile chemical scaffold for synthesizing dual-functional abeo-taxane derivatives (2)[2].

Chemical Profile and Structural Biology

Taxayuntin possesses a complex tetracyclic diterpene core characteristic of the taxane family. Its structural lipophilicity and unique functional group presentation allow it to partition effectively into cellular membranes, a critical prerequisite for its interaction with transmembrane efflux pumps.

Table 1: Physicochemical Properties of Taxayuntin

| Property | Value | Pharmacological Implication |

|---|---|---|

| Molecular Formula | C35H44O13 | Defines the complex diterpenoid scaffold |

| Molecular Weight | 672.7 g/mol | High MW typical of macrocyclic natural products |

| XLogP3 (Lipophilicity) | 1.4 | Facilitates lipid bilayer partitioning for target engagement |

| Topological Polar Surface Area | 181 Ų | Influences passive permeability across cell membranes |

| Complexity Score | 1380 | Highlights the necessity of semi-synthesis for analog generation |

Pharmacological Mechanisms

Multidrug Resistance (MDR) Reversal via P-gp Modulation

A primary hurdle in oncology is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively extruding chemotherapeutics (e.g., vincristine) from the intracellular space.

Taxayuntin acts as a potent modulator of this efflux machinery. By interacting with P-gp, Taxayuntin significantly increases the cellular accumulation of vincristine (VCR) in MDR tumor cells. In comparative in vitro studies, non-paclitaxel taxoids like Taxayuntin have been shown to increase VCR accumulation more effectively than standard P-gp inhibitors like verapamil (3)[3].

Caption: Mechanism of Taxayuntin-mediated MDR reversal via P-gp modulation.

Scaffold for Dual-Functional Abeo-Taxanes

Beyond direct P-gp modulation, the relatively inactive natural skeletons of taxoids related to Taxayuntin (such as taxchinin A) are highly valuable as starting materials for rational drug design. By integrating specific pharmacophores—such as the N-acyl-3′-phenylisoserine side chain (required for microtubule binding) and an α,β-unsaturated carbonyl unit (for NF-κB inhibition)—researchers can synthesize dual-functional abeo-taxane derivatives. These novel entities can simultaneously destabilize microtubule equilibrium and inhibit NF-κB activation, inducing potent apoptosis in resistant tumor cells (4)[4].

Table 2: Comparative Vincristine (VCR) Accumulation in MDR Cells

| Treatment Condition | Concentration (μg/mL) | VCR Accumulation (% of Control) | Mechanistic Outcome |

|---|---|---|---|

| Vehicle (Baseline) | N/A | < 30% | Uninhibited P-gp Efflux |

| Verapamil (Control) | 1.0 | 100% | Standard P-gp Inhibition |

| Taxayuntin | 1.0 - 10.0 | > 100% (Dose-dependent) | Superior Efflux Blockade[3] |

Experimental Validation: Vincristine Accumulation Assay

To ensure scientific integrity and reproducibility, the following self-validating protocol details the methodology for assessing Taxayuntin's efficacy in reversing MDR.

Scientific Causality & Rationale:

-

Cell Line Selection: Utilizing a validated P-gp overexpressing line (e.g., HCT-116 or 2780AD) ensures the resistance phenotype is the primary variable being tested.

-

Pre-incubation: A 1-hour pre-incubation allows the lipophilic taxane to partition into the lipid bilayer and engage the transmembrane domains of P-gp before the cytotoxic substrate is introduced.

-

Thermal Arrest: Ice-cold PBS is utilized during the wash phase to rapidly arrest ATP-dependent efflux pump kinetics, ensuring the captured intracellular VCR concentration accurately reflects the steady-state achieved during incubation.

Protocol Steps:

-

Cell Preparation: Seed MDR tumor cells in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence and log-phase growth.

-

Compound Treatment: Pre-treat the cells with varying concentrations of Taxayuntin (e.g., 1 μM, 10 μM) or the positive control Verapamil (10 μM) in serum-free medium for 1 hour. Include a vehicle control (0.1% DMSO) to establish baseline VCR efflux.

-

Substrate Addition: Add [3H]-Vincristine (100 nM final concentration) to each well. Incubate for exactly 2 hours to reach steady-state intracellular accumulation.

-

Thermal Arrest & Washing: Rapidly aspirate the medium and wash the cells three times with ice-cold PBS (4°C) to halt efflux pump activity and remove extracellular unbound VCR.

-

Cell Lysis: Lyse the cells using 0.1% Triton X-100.

-

Quantification: Transfer the lysate to scintillation vials containing liquid scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. Normalize the VCR accumulation to total cellular protein content (determined via BCA assay) to control for variations in cell density.

Caption: Step-by-step workflow for the Vincristine Accumulation Assay.

References

-

Title : Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC Source : nih.gov URL : 4

-

Title : Taxayuntin (Taxayunnansin A) | Taxane Diterpenoids | MedChemExpress Source : medchemexpress.com URL : 2

-

Title : Taxayunnansin A | C35H44O13 | CID 15433131 - PubChem - NIH Source : nih.gov URL : 1

-

Title : Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata Source : acs.org URL : 3

Sources

Mechanism of action of Taxayuntin in human cancer cell lines

Unraveling the Mechanism of Action of Taxayuntin and Its Derivatives in Human Cancer Cell Lines: A Technical Whitepaper

Executive Summary

The discovery of paclitaxel revolutionized oncology, but the clinical limitations of standard taxanes—namely, dose-limiting toxicity, poor aqueous solubility, and susceptibility to multidrug resistance (MDR)—have driven the search for alternative taxane diterpenoids. Taxayuntin , alongside its derivatives (e.g., Taxayuntin G) and related abeo-taxanes isolated from Taxus yunnanensis, Taxus sumatrana, and Taxus cuspidata, represents a distinct class of non-paclitaxel-type taxoids[1],[2].

Unlike classical taxanes that hyper-stabilize microtubules, Taxayuntin and its structural analogues exhibit a multi-targeted mechanism of action: they uniquely modulate microtubule equilibrium, inhibit NF-κB signaling, and reverse P-glycoprotein (P-gp) mediated multidrug resistance[3],[2]. This whitepaper provides an in-depth technical analysis of these mechanisms, synthesizes cytotoxicity data across human cancer cell lines, and outlines self-validating experimental protocols for evaluating these compounds.

Core Mechanisms of Action

Divergent Modulation of Microtubule Dynamics

Classical taxanes (paclitaxel, docetaxel) bind to the β-tubulin subunit, stabilizing the microtubule polymer and preventing depolymerization. However, structural modifications inherent to certain abeo-taxane scaffolds and Taxayuntin derivatives fundamentally alter this interaction[3]. Cell-free tubulin polymerization assays reveal that specific derivatives do not induce polymerization; rather, they destabilize microtubules , exhibiting a depolymerization potency comparable to Ca²⁺-induced microtubule breakdown[3]. This destabilization disrupts the mitotic spindle apparatus, preventing the alignment of sister chromatids during metaphase, ultimately triggering a prolonged G2/M cell cycle arrest and subsequent apoptosis.

Reversal of Multidrug Resistance (MDR) via Efflux Modulation

One of the most therapeutically valuable properties of natural non-paclitaxel taxoids, including Taxayuntin, is their ability to sensitize MDR tumor cells. Overexpression of the MDR1 gene product, P-glycoprotein (P-gp), actively extrudes chemotherapeutics from the cytoplasm. Taxayuntin acts as a potent modulator of this efflux pump. Experimental data demonstrates that co-administration of Taxayuntin significantly increases the intracellular accumulation of vincristine (VCR) in MDR tumor cells, functioning with an efficacy comparable to or exceeding that of the classic P-gp inhibitor, verapamil[2].

Inhibition of the NF-κB Signaling Pathway

Beyond cytoskeletal interference, abeo-taxane derivatives exert targeted effects on transcriptional regulation. These compounds have been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB), a transcription factor frequently constitutively active in malignancies (such as colorectal carcinoma)[3]. By suppressing NF-κB, these taxoids downregulate anti-apoptotic target genes (e.g., Bcl-2, survivin), thereby lowering the apoptotic threshold and facilitating caspase-3 and caspase-9 mediated cell death[3].

Fig 1. Multi-target mechanism of action of Taxayuntin and its derivatives in cancer cells.

Cytotoxicity Profiles in Human Cancer Cell Lines

In vitro screening of Taxayuntin derivatives (such as Taxayuntin G and related tasumatrols) has demonstrated broad-spectrum antiproliferative activity. Notably, these compounds often exhibit distinct selectivity patterns compared to paclitaxel, showing particular efficacy against renal, prostate, and colorectal carcinomas[3],[1].

Table 1: Summary of Cytotoxic Activity of Taxayuntin and Related Derivatives

| Compound Class / Derivative | Target Cell Line | Cancer Type | Key Mechanistic Observation / Efficacy |

| Taxayuntin G | A498 | Renal Carcinoma | Significant cytotoxicity; superior to paclitaxel in specific assays[1] |

| Taxayuntin G | PC-3 | Prostate Cancer | Significant growth inhibition[1] |

| Taxayuntin G | NCI-H226 | Non-Small Cell Lung | Significant cytotoxicity[1] |

| Abeo-taxane analogues | HCT-116 | Colorectal Carcinoma | GI₅₀ ~1.12 - 1.28 μM; Dose-dependent apoptosis induction[3] |

| Taxayuntin (Natural) | MDR Tumor Cells | Multidrug-Resistant | Increased intracellular vincristine accumulation via P-gp modulation[2] |

Experimental Protocols: Self-Validating Systems

To ensure robust, reproducible data when evaluating Taxayuntin derivatives, researchers must employ self-validating experimental designs. The following protocols integrate internal controls to establish precise causality.

Protocol 1: High-Stringency Cell-Free Tubulin Polymerization Assay

Causality Rationale: To distinguish whether a taxoid acts as a stabilizer (like paclitaxel) or a destabilizer, the assay must be performed under high-stringency conditions using Ca²⁺. Calcium ions naturally induce rapid microtubule depolymerization. If a compound can force polymerization despite the presence of Ca²⁺, it is a paclitaxel-like stabilizer. If it accelerates breakdown, it is a destabilizer[3],[2].

-

Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Baseline Establishment: Add 1 mM GTP to the tubulin solution and incubate at 37°C in a temperature-regulated fluorimeter. Monitor baseline polymerization via fluorescence (Excitation: 340 nm, Emission: 420 nm).

-

Control Introduction: Introduce 500 μM CaCl₂ to the system to establish the baseline depolymerization curve.

-

Compound Addition: Add the test compound (e.g., Taxayuntin derivative at 15 μM), using DMSO as a vehicle control and Paclitaxel (3 μM) as a positive stabilization control[3].

-

Kinetic Readout: Measure fluorescence continuously for 60 minutes. A decrease in fluorescence relative to the DMSO/CaCl₂ control confirms microtubule destabilization.

Protocol 2: Vincristine Accumulation Assay in MDR Cells

Causality Rationale: To prove that Taxayuntin reverses MDR via efflux pump inhibition rather than generalized membrane permeabilization, a competitive accumulation assay is used. Verapamil, a highly specific P-gp competitive inhibitor, serves as the benchmark[2].

-

Cell Culture: Culture MDR tumor cells (e.g., P-gp overexpressing human leukemia lines) in RPMI-1640 supplemented with 10% FBS.

-

Pre-incubation: Seed cells at 1×106 cells/mL. Pre-incubate with varying concentrations of Taxayuntin (0.1, 1.0, and 10 μg/mL) or Verapamil (1.0 μg/mL, positive control) for 1 hour at 37°C.

-

Tracer Addition: Add [³H]-vincristine (or a fluorescent vincristine analog) to the media and incubate for an additional 2 hours.

-

Washing & Lysis: Rapidly wash the cells three times with ice-cold PBS to halt efflux and remove extracellular tracer. Lyse the cells using 0.1% Triton X-100.

-

Quantification: Measure intracellular accumulation using liquid scintillation counting (for ³H) or flow cytometry (for fluorescence). Calculate the accumulation percentage relative to the Verapamil control[2].

Fig 2. Self-validating experimental workflow for evaluating Taxayuntin efficacy and mechanisms.

Conclusion & Future Perspectives

Taxayuntin and its structural derivatives offer a compelling pharmacological profile that circumvents several limitations of traditional taxane therapy. By acting as microtubule destabilizers, suppressing the NF-κB survival pathway, and inhibiting P-glycoprotein-mediated drug efflux, these compounds demonstrate potent cytotoxicity against refractory cancer cell lines (including A498, PC-3, and HCT-116). Future drug development efforts should focus on optimizing the semisynthesis of Taxayuntin derivatives to enhance aqueous solubility while preserving this unique, multi-targeted mechanism of action.

References

-

Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

-

Three New Taxane Diterpenoids from Taxus sumatrana Source: Journal of Natural Products / ACS Publications URL:[Link][1]

-

Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata Source: Journal of Natural Products / ACS Publications URL:[Link][2]

Sources

Preliminary Investigation of Taxayuntin as an Anti-Tumor Agent: A Technical Whitepaper

The Abeo-Taxane Paradox: From Inactive Metabolite to Privileged Scaffold

Taxayuntin (also known as Taxayunnansin A or 13-Decinnamoyltaxchinin B) is a naturally occurring taxane diterpenoid primarily isolated from the bark and leaves of Taxus yunnanensis and Taxus cuspidata[1][2]. While the oncology field has historically focused on standard 6/8/6-membered ring taxanes like paclitaxel, Taxayuntin represents a distinct structural class characterized by an 11(15→1)-abeo-taxane skeleton (a 5/7/6-membered ring system)[3].

From a preliminary screening perspective, native Taxayuntin presents a paradox. In standard in vitro assays, the native compound exhibits highly limited cytotoxicity against human epidermoid carcinoma (KB) and murine leukemia (L1210) cell lines, with IC50 values exceeding 10 μg/mL[4]. However, as application scientists, we do not view this lack of inherent toxicity as a failure, but rather as a highly desirable baseline. The native abeo-taxane skeleton adopts a unique B-twist-chair/C-boat configuration[2]. This specific spatial geometry provides a sterically unhindered, non-toxic backbone—a "privileged scaffold"—ideal for the rational drug design of multi-target anti-tumor agents without compounding baseline toxicities[5][6].

Rational Drug Design: Dual-Target Mechanistic Pathways

A critical limitation of first-generation taxanes (e.g., paclitaxel, docetaxel) is the rapid onset of multi-drug resistance (MDR). When standard taxanes stabilize microtubules to induce mitotic arrest, the tumor cell frequently triggers a survival response by activating the NF-κB signaling pathway, which suppresses apoptosis and promotes chemoresistance[5].

To overcome this, researchers have utilized the inactive Taxayuntin/taxchinin A scaffold to engineer dual-functional semisynthetic derivatives [6]. By leveraging the functionalizable hydroxyl groups on the abeo-taxane core, two distinct pharmacophores are covalently grafted:

-

The N-acyl-3'-phenylisoserine side chain: Derived from paclitaxel, this moiety is strictly required for high-affinity binding to the β-tubulin subunit[5].

-

An α,β-unsaturated carbonyl system: Derived from known NF-κB inhibitors (such as parthenolide), this electrophilic center covalently binds to and neutralizes the p65 subunit of NF-κB[5].

This rational semisynthesis yields a single molecular entity capable of simultaneously locking microtubule dynamics and stripping the tumor cell of its primary anti-apoptotic defense mechanism.

Caption: Logical flow of dual-functional semisynthesis utilizing the Taxayuntin scaffold.

Quantitative Efficacy: In Vitro Cytotoxicity Profiles

The transformation of the inactive Taxayuntin scaffold into a dual-functional derivative yields profound shifts in quantitative efficacy. The table below summarizes the comparative in vitro cytotoxicity, demonstrating how structural modifications transition the molecule from an inactive precursor to a potent anti-tumor agent against resistant cell lines[4][6].

| Compound / Derivative | Target Cell Line | Tissue Origin | Primary Mechanism | IC50 / GI50 |

| Native Taxayuntin | KB | Epidermoid Carcinoma | Baseline (Weak) | > 10 μg/mL |

| Native Taxayuntin | L1210 | Murine Leukemia | Baseline (Weak) | > 10 μg/mL |

| Semisynthetic Deriv. 11 | HCT-116 | Colorectal Carcinoma | Tubulin + NF-κB | 1.28 μM |

| Semisynthetic Deriv. 12 | HCT-116 | Colorectal Carcinoma | Tubulin + NF-κB | 1.12 μM |

Data synthesis indicates that while the native scaffold is inert, the dual-functional derivatives (e.g., Compounds 11 and 12) exhibit targeted, low-micromolar efficacy specifically against colorectal, melanoma, and renal tumor lines that traditionally resist standard taxane therapy.

Self-Validating Experimental Protocols

To rigorously validate the mechanistic claims of Taxayuntin-derived agents, the following self-validating experimental systems must be employed. These protocols are designed not just to observe an effect, but to prove causality by isolating specific molecular interactions[2].

Protocol A: Tubulin Polymerization and Depolymerization Resistance Assay

This assay proves that the cytotoxicity of the derivative is explicitly caused by microtubule stabilization, rather than off-target toxicity.

Causality & Logic: Tubulin polymerizes into microtubules at 37°C, which increases the turbidity of the solution (measurable via optical density at 340 nm). However, simple polymerization is not enough to prove taxane-like activity. To ensure the system is self-validating, the addition of CaCl2 serves as a critical negative challenge. Unstabilized microtubules will rapidly depolymerize in the presence of calcium ions. A sustained OD post- CaCl2 addition confirms that the structural integrity of the microtubule is chemically locked by the Taxayuntin derivative[2].

Step-by-Step Methodology:

-

Preparation: Resuspend purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9) supplemented with 1 mM GTP.

-

Treatment: Aliquot the tubulin solution into a pre-warmed 96-well plate. Add the Taxayuntin derivative (10 μM final concentration). Use Paclitaxel (10 μM) as a positive control and 1% DMSO as a vehicle (negative) control.

-

Polymerization Phase: Incubate the plate at 37°C in a spectrophotometer. Record the absorbance at 340 nm every minute for 30 minutes to map the polymerization kinetic curve.

-

Depolymerization Challenge: At t=30 minutes, inject CaCl2 (final concentration 2.5 mM) into all wells.

-

Validation: Continue monitoring OD at 340 nm for an additional 20 minutes. Calculate the Area Under the Curve (AUC) for the depolymerization phase. High retained AUC relative to the DMSO control validates successful microtubule stabilization.

Caption: Self-validating workflow for the Tubulin Polymerization and Depolymerization Assay.

Protocol B: Flow Cytometric Apoptosis Mapping (Annexin V/PI)

Causality & Logic: Relying solely on metabolic viability dyes (like MTT) cannot distinguish between a cytostatic effect (cell cycle arrest) and a true cytotoxic effect (cell death). Therefore, Annexin V/PI dual staining is employed. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis). This creates a self-validating quadrant that precisely maps the mechanism of tumor cell death caused by the dual NF-κB/Tubulin inhibition[6].

Step-by-Step Methodology:

-

Seed HCT-116 cells in 6-well plates at a density of 3×105 cells/well and incubate overnight.

-

Treat cells with varying concentrations of the Taxayuntin derivative (e.g., 0.5 μM, 1.0 μM, 2.0 μM) for 48 hours.

-

Harvest cells (including floating cells in the media to capture late apoptotic populations) using enzyme-free cell dissociation buffer to prevent false-positive Annexin V binding caused by trypsin damage.

-

Wash the pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

-

Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately via flow cytometry, gating for the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.

Future Perspectives in Drug Development

The preliminary investigation of Taxayuntin underscores a vital paradigm shift in natural product drug discovery. Rather than discarding weakly active metabolites, structural biologists are increasingly utilizing complex, naturally occurring skeletons like the 11(15→1)-abeo-taxane core as foundational building blocks. Because these scaffolds do not inherently trigger the severe baseline toxicities associated with aggressive first-line chemotherapies, they provide a wider therapeutic window for engineered, multi-target derivatives. Future in vivo pharmacokinetic studies will be essential to determine if the dual-functional Taxayuntin derivatives can successfully bypass P-glycoprotein efflux pumps and fully eradicate MDR solid tumors in clinical settings.

References

- Taxayuntin (Taxayunnansin A) | Taxane Diterpenoids.MedChemExpress.

- Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation.National Institutes of Health (NIH) / PMC.

- Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata.ACS Publications.

- Three New Taxane Diterpenoids from Taxus sumatrana.ACS Publications.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Early-Stage Formulation Strategies for Taxayuntin: A Technical Whitepaper

Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Discipline: Preclinical Pharmaceutics & Application Science

Introduction: The Taxane Formulation Challenge

Taxayuntin (also known as Taxayunnansin A or 13-Decinnamoyltaxchinin B) is a complex taxane diterpenoid extracted from the Himalayan yew, Taxus yunnanensis[1][2]. Like its structural cousin paclitaxel, Taxayuntin exhibits significant potential in oncology and related fields by targeting microtubule dynamics[3]. However, the translation of taxanes from in vitro discovery to in vivo efficacy is notoriously bottlenecked by their physicochemical properties.

As a Senior Application Scientist, I approach early-stage formulation not as a trial-and-error exercise, but as a causality-driven engineering problem. By deconstructing the molecular properties of Taxayuntin, we can bypass empirical guesswork and rationally design a thermodynamically stable delivery system that ensures accurate pharmacokinetic (PK) evaluation.

Deconstructing the API: Physicochemical Profiling

To engineer a viable delivery vehicle, we must first analyze the Active Pharmaceutical Ingredient (API) constraints. Taxayuntin features a highly oxygenated tetracyclic core, which dictates its behavior in solvents and biological fluids.

According to structural data from [4], the core parameters of Taxayuntin are summarized below:

Table 1: Key Physicochemical Parameters of Taxayuntin

| Parameter | Value | Formulation Impact & Causality |

| Molecular Formula | C₃₅H₄₄O₁₃ | The bulky, highly oxygenated structure creates a rigid molecular geometry, impeding simple solvation. |

| Molecular Weight | 672.7 g/mol | Exceeds the Lipinski rule of 500 Da, reducing passive paracellular permeability and diffusion rates. |

| XLogP3 | 1.4 | Indicates moderate lipophilicity. It is a "grease ball" in water but lacks the high LogP (>3) needed to dissolve readily in pure lipid vehicles (e.g., corn oil). |

| Topological Polar Surface Area | 181 Ų | A TPSA > 140 Ų severely restricts passive membrane crossing and indicates poor oral bioavailability without absorption enhancers. |

| H-Bond Acceptors | 13 | High acceptor count drives strong intermolecular hydrogen bonding, resulting in high crystal lattice energy ("brick dust" phenomenon). |

Causality Analysis: The combination of an XLogP3 of 1.4 and a TPSA of 181 Ų places Taxayuntin in a challenging formulation space. It is neither highly water-soluble nor highly lipid-soluble. Therefore, simple aqueous buffers or pure triglyceride oils will fail to achieve therapeutic concentrations. A multi-component system utilizing co-solvents (to disrupt lattice energy) and surfactants (to maintain supersaturation) is fundamentally required.

Mechanistic Pathway: From Formulation to Target

Before designing the physical formulation, we must map the biological journey of the molecule. The formulation must release Taxayuntin in a state that permits passive diffusion across the lipid bilayer to reach intracellular β-tubulin, where it exerts its stabilizing effect.

Fig 1. Intracellular signaling and mechanism of action of Taxayuntin on microtubule dynamics.

Excipient Causality & Formulation Strategy

Based on the physicochemical data, a Co-solvent/Surfactant Micellar System is the most rational approach for early in vivo efficacy studies. This aligns with industry standards for complex taxanes[1].

-

Dimethyl Sulfoxide (DMSO): Used as the primary solvent. Causality: DMSO's high dielectric constant and hydrogen-bonding capacity are required to overcome Taxayuntin's high crystal lattice energy (driven by its 13 H-bond acceptors).

-

Polyethylene Glycol 300/400 (PEG): Acts as a hydrophilic co-solvent. Causality: PEG reduces the polarity gap between DMSO and water, preventing rapid nucleation and shock-precipitation upon dilution.

-

Tween 80 (Polysorbate 80): A non-ionic surfactant. Causality: Above its critical micelle concentration (CMC), Tween 80 forms micelles that encapsulate the hydrophobic core of Taxayuntin, maintaining it in a thermodynamically stable pseudo-solution in aqueous environments.

Fig 2. Data-driven formulation workflow for Taxayuntin from API characterization to validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream failure.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: To empirically determine the equilibrium solubility of Taxayuntin, validating the predictive LogP/TPSA models.

-

Preparation: Weigh an excess of solid Taxayuntin (approx. 5 mg) into 2 mL amber glass HPLC vials. Causality: Amber glass prevents potential UV-induced degradation of the cinnamoyl/benzoyl ester linkages during the assay.

-

Vehicle Addition: Add 1 mL of test vehicles (e.g., PBS pH 7.4, 10% PEG 400, 0.25% Tween 80).

-

Equilibration: Seal vials and incubate in a thermostatic shaker at 37°C ± 0.5°C at 200 rpm for 48 hours. Causality: A 48-hour incubation ensures true thermodynamic equilibrium is reached, distinguishing it from transient kinetic solubility.

-

Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation is critical to pellet sub-micron undissolved API particles that would otherwise falsely inflate the solubility reading.

-

Validation & Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (approx. 227 nm). Self-Validation: Run a standard curve (R² > 0.99) concurrently to ensure detector linearity.

Protocol 2: Preparation of Micellar Formulation for In Vivo Dosing

Objective: To formulate a stable, precipitate-free solution for systemic administration in murine models, adhering to established standards[1].

-

Primary Solubilization: Dissolve 10 mg of Taxayuntin in 100 µL of pure DMSO. Vortex until optically clear. Causality: DMSO acts as the wedge to shatter the crystal lattice. If the solution is not optically clear here, the API has degraded or contains insoluble impurities.

-

Co-solvent Integration: Add 400 µL of PEG 300 to the DMSO stock. Vortex for 2 minutes. Causality: PEG acts as a transition solvent, lowering the dielectric constant of the mixture to prevent shock-precipitation in the next steps.

-

Surfactant Addition: Add 50 µL of Tween 80. Sonicate the mixture for 5 minutes at room temperature. Causality: Sonication ensures homogeneous distribution of the surfactant before the introduction of the aqueous phase.

-

Aqueous Dilution: Dropwise, add 450 µL of sterile ddH₂O while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, allowing the Tween 80 to form protective micelles around the API uniformly.

-

Validation: Analyze the final 10 mg/mL formulation via Dynamic Light Scattering (DLS). Self-Validation: A successful micellar formulation will exhibit a Z-average diameter of <50 nm and a Polydispersity Index (PDI) of <0.3. Any visible cloudiness or DLS peaks >1000 nm indicate formulation failure and API precipitation.

Conclusion

The successful formulation of Taxayuntin requires a deep, mechanistic understanding of its physicochemical limitations. By leveraging its XLogP3 and TPSA data, formulation scientists can abandon empirical trial-and-error in favor of rational design. The DMSO/PEG/Tween 80 micellar system detailed above provides a thermodynamically stable, self-validating platform to ensure that early-stage in vivo PK and efficacy data reflect the true pharmacological potential of the molecule, rather than artifacts of poor solubility.

References

-

Title: Taxayunnansin A (CID 15433131) Source: PubChem, National Center for Biotechnology Information, National Institutes of Health URL: [Link]

-

Title: The Taxane Diterpenoids Source: Journal of Natural Products, ACS Publications URL: [Link]

Sources

HPLC-UV method development for the quantification of Taxayuntin

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development for the Precise Quantification of Taxayuntin in Taxus Extracts

Introduction & Mechanistic Background

Taxayuntin is a highly functionalized, biologically active taxane derivative isolated from the biomass of various Taxus species, including Taxus cuspidata and Taxus mairei[1]. While paclitaxel (Taxol) remains the most extensively studied taxane, the comprehensive profiling of minor taxoids like Taxayuntin is increasingly critical. Accurate quantification of these secondary metabolites drives chemotaxonomic classification, ensures the quality control of botanical extracts, and aids in the discovery of novel microtubule-stabilizing precursors[2][3].

Quantifying Taxayuntin within complex plant matrices presents a formidable analytical challenge. The structural homology among taxoids—which all share a rigid, highly hydrophobic taxadiene core—results in severe co-elution issues during chromatographic separation. Furthermore, raw plant extracts are laden with matrix interferents such as chlorophylls, structural lipids, and polyphenols. This application note details a self-validating HPLC-UV methodology designed to achieve baseline resolution of Taxayuntin, leveraging targeted sample clean-up, specific stationary phase chemistries, and optimized UV detection at 227 nm[4].

Sample Preparation: The Causality of Matrix Deconvolution

Direct injection of crude Taxus extracts inevitably leads to rapid column degradation, increased backpressure, and severe UV baseline drift. The following protocol utilizes a multi-stage liquid-liquid partitioning system to systematically strip away matrix interferences based on differential polarity, ensuring the integrity of the analytical column.

Step-by-Step Extraction Protocol:

-

Lyophilization & Milling: Freeze-dry harvested Taxus biomass (needles/twigs) for 48 hours to halt enzymatic degradation of taxoids. Mill the dried material to a fine powder (60-mesh) to maximize the surface-area-to-solvent ratio.

-

Primary Solvation: Suspend 1.0 g of the pulverized biomass in 20 mL of HPLC-grade Methanol. Sonicate at 25°C for 45 minutes. Causality: Methanol acts as a universal solvent that effectively penetrates the plant cell wall and solubilizes the broad spectrum of polar and semi-polar taxoids[3].

-

Defatting (Non-polar Exclusion): Concentrate the methanolic extract under vacuum at 35°C until dry, then resuspend the residue in 10 mL of ultrapure water. Partition the aqueous suspension with 10 mL of Hexane three times. Causality: Hexane selectively removes non-polar lipids, waxes, and chlorophylls without extracting the semi-polar Taxayuntin. Discard the upper hexane layer.

-

Taxane Enrichment: Extract the remaining aqueous phase with 10 mL of Dichloromethane (DCM) three times. Causality: The partition coefficient of taxanes heavily favors DCM over water, allowing for the highly selective enrichment of Taxayuntin and related taxadiene-core compounds.

-

Solid Phase Extraction (SPE) Clean-up: Evaporate the combined DCM layers and reconstitute in 2 mL of 5% methanol. Pass the solution through a pre-conditioned C18 SPE cartridge. Wash with 5 mL of 20% methanol (to elute highly polar phenolics) and elute the purified taxane fraction with 5 mL of 80% methanol.

-

Reconstitution: Evaporate the SPE eluate to dryness under a gentle stream of nitrogen and reconstitute in exactly 1.0 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Caption: Workflow for the extraction and enrichment of Taxayuntin from Taxus biomass.

HPLC-UV Method Development Strategy

The development of this method prioritizes chromatographic resolution ( Rs>1.5 ) and peak symmetry, ensuring that Taxayuntin is unambiguously separated from its structural isomers.

Stationary Phase Selection: While standard C18 columns are ubiquitous in reversed-phase chromatography, a Phenyl-Hexyl stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) is highly recommended for taxane analysis. Causality: The electron-dense phenyl groups of the stationary phase provide π−π interactions with the aromatic ester side chains of taxoids. This offers orthogonal selectivity compared to purely hydrophobic C18 phases, which is crucial for resolving closely related taxane isomers.

Mobile Phase & Gradient Elution: An isocratic method fails to elute the diverse taxane profile within a reasonable timeframe, leading to severe band broadening for late-eluting non-polar taxoids. A gradient of Ultrapure Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is employed. Acetonitrile is preferred over methanol due to its lower UV cutoff and lower viscosity, which reduces system backpressure and improves mass transfer kinetics.

UV Detection Wavelength: Taxayuntin possesses a conjugated C11-C12 double bond within the core ring, coupled with aromatic substituents. This specific chromophore system exhibits a distinct absorption maximum ( λmax ) at 227 nm [4]. Monitoring at this specific wavelength maximizes the signal-to-noise (S/N) ratio for taxanes while remaining blind to non-conjugated matrix components that absorb at lower wavelengths.

Caption: Logical causality in HPLC-UV method development for taxane quantification.

Data Presentation & Method Validation

To ensure the method operates as a self-validating system, it must be evaluated according to ICH Q2(R1) guidelines[5]. The validation confirms that the method is robust, reproducible, and fit-for-purpose.

Table 1: Optimized HPLC Gradient Program

| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 75 | 25 | 1.0 |

| 15.0 | 55 | 45 | 1.0 |

| 30.0 | 35 | 65 | 1.0 |

| 40.0 | 10 | 90 | 1.0 |

| 45.0 | 75 | 25 | 1.0 (Re-equilibration) |